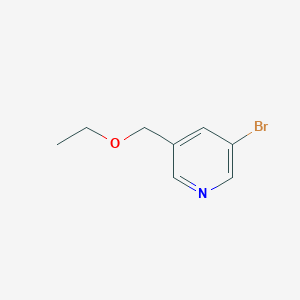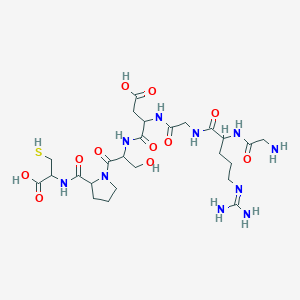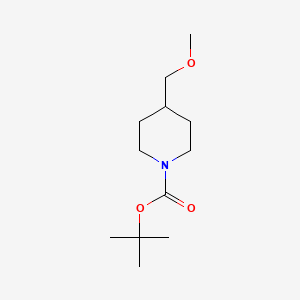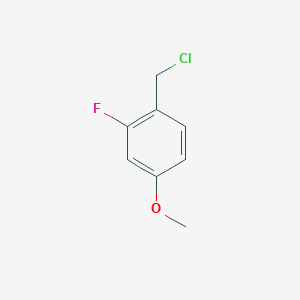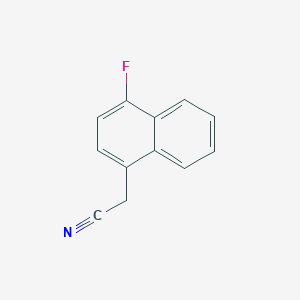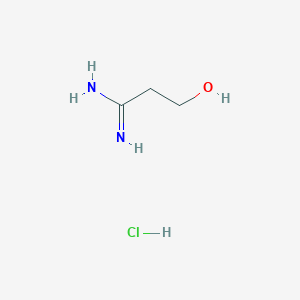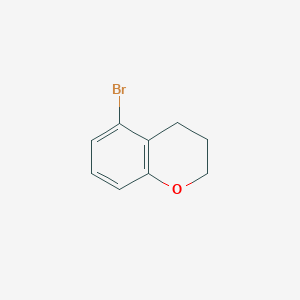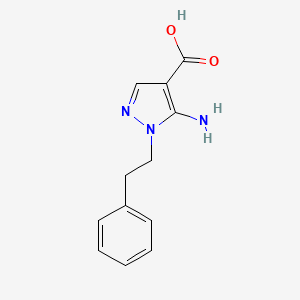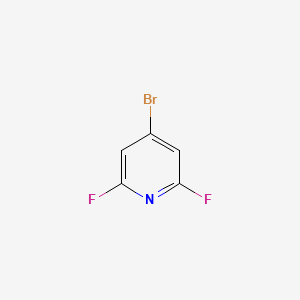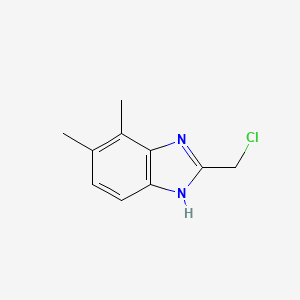![molecular formula C11H15NO5 B1343870 5-{[(Tert-butoxycarbonyl)amino]methyl}-2-furoic acid CAS No. 160938-85-2](/img/structure/B1343870.png)
5-{[(Tert-butoxycarbonyl)amino]methyl}-2-furoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound is a derivative of furoic acid, which is an organic compound containing a furan substituted with a carboxylic acid . The tert-butoxycarbonyl (Boc) group is a protecting group used in organic synthesis .
Synthesis Analysis
The synthesis of such compounds typically involves the reaction of the corresponding amine with di-tert-butyl dicarbonate in the presence of a base . This forms the Boc-protected amine, which can then be further reacted as needed .Molecular Structure Analysis
The molecular structure of similar compounds shows the presence of a furan ring, a carboxylic acid group, and a Boc-protected amine . The Boc group is typically represented as (C(CH3)3)2O .Chemical Reactions Analysis
The Boc group can be removed under acidic conditions, regenerating the free amine . Other reactions would depend on the specific structure of the compound .Physical And Chemical Properties Analysis
The physical and chemical properties of the compound would depend on its specific structure. Boc-protected amines are generally stable under basic conditions but can be deprotected under acidic conditions .Applications De Recherche Scientifique
-
- Application: Carbonic anhydrase inhibitors like Brinzolamide and Dorzolamide are used in sports medicine and pharmacology. They are prohibited in sports after systemic administration, and their metabolite patterns could serve as potential markers for the route of application .
- Method: The metabolism of these inhibitors differs for different application routes. The study involves evaluating the in-vivo metabolism after ophthalmic (eye drop) and systemic (oral) administration to pigs .
- Results: Preliminary results showed that these substances (together with their metabolites) are enriched in the red blood cells, with a resulting half-life of several weeks after administration .
-
- Application: Enzymatic DNA labeling is a powerful tool with applications in various scientific fields. It is particularly useful for data storage purposes .
- Method: The approach involves using a known DNA molecule as a template for labeling, employing patterns induced by a set of designed labels to represent information .
- Results: The study includes the development of an efficient encoder-decoder pair that is proven optimal in terms of maximum code size under specific conditions .
-
- Application: The tert-butoxycarbonyl (Boc) group is used as the α-Amino Protection Group in peptide synthesis . This can be advantageous in several cases, such as synthesis of hydrophobic peptides and peptides containing ester and thioester moieties .
- Method: The primary challenge of using Boc SPPS is the need for treatment of the resin-bound peptide with hazardous hydrogen fluoride (HF), which requires special equipment .
- Results: The use of the Boc group in peptide synthesis has been proven to be efficient and versatile .
-
Covalent Organic Frameworks (COFs)
- Application: Porphyrin-based covalent organic frameworks (COFs) have garnered significant attention due to their unique optical, electrical, and biochemical properties .
- Method: The synthesis and modulation strategies employed in the development of porphyrin-based COFs involve the integration of naturally occurring porphyrin molecules .
- Results: These COFs have diversified applications, particularly in the realm of biology .
-
Synthesis of Tertiary Butyl Esters
- Application: Tertiary butyl esters find large applications in synthetic organic chemistry .
- Method: A straightforward method for the direct introduction of the tert-butoxycarbonyl group into a variety of organic compounds has been developed using flow microreactor systems .
- Results: The resultant flow process was found to be more efficient and versatile .
Orientations Futures
Propriétés
IUPAC Name |
5-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]furan-2-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO5/c1-11(2,3)17-10(15)12-6-7-4-5-8(16-7)9(13)14/h4-5H,6H2,1-3H3,(H,12,15)(H,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOXKOXPQCRDDHV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1=CC=C(O1)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-{[(Tert-butoxycarbonyl)amino]methyl}-2-furoic acid | |
CAS RN |
160938-85-2 |
Source


|
| Record name | 5-[[[(1,1-Dimethylethoxy)carbonyl]amino]methyl]-2-furancarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=160938-85-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

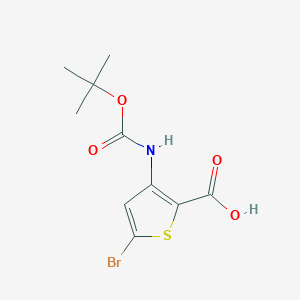
![2,4-Dichloro-7-((2-(trimethylsilyl)ethoxy)methyl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B1343790.png)
![Tert-butyl 1-oxo-7-azaspiro[3.5]nonane-7-carboxylate](/img/structure/B1343796.png)
